Cytostatin (sodium salt)
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Overview
Description
Cytostatin (sodium salt) is a natural antitumor compound known for its ability to inhibit cell adhesion to the extracellular matrix. It is a selective inhibitor of protein phosphatase 2A (PP2A), a key enzyme involved in various cellular processes. Cytostatin is derived from the bacterium Streptomyces sp. MJ654-NF4 and has shown significant potential in cancer research due to its ability to induce apoptosis in certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytostatin (sodium salt) is typically obtained through fermentation processes involving the bacterium Streptomyces sp. MJ654-NF4. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the compound in its pure form .
Industrial Production Methods
Industrial production of cytostatin (sodium salt) involves large-scale fermentation using optimized conditions to maximize yield. The fermentation process is carefully monitored and controlled to ensure the consistent production of high-quality cytostatin. After fermentation, the compound is extracted and purified using industrial-scale chromatography and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Cytostatin (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in cytostatin.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the chemical reactions of cytostatin (sodium salt) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of cytostatin (sodium salt) include oxidized and reduced derivatives, as well as substituted analogs. These products are often studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
Cytostatin (sodium salt) has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of cell adhesion and metastasis in various cancer cell lines. .
Drug Development: Cytostatin serves as a lead compound for the development of new anticancer drugs targeting PP2A.
Biochemical Studies: It is used to study the biochemical pathways involving PP2A and its role in various diseases.
Mechanism of Action
Cytostatin (sodium salt) exerts its effects by selectively inhibiting protein phosphatase 2A (PP2A). PP2A is a serine/threonine phosphatase that regulates various signaling pathways in eukaryotic cells. By inhibiting PP2A, cytostatin disrupts the dephosphorylation of key proteins involved in cell adhesion, migration, and apoptosis. This inhibition leads to the induction of apoptosis in cancer cells and the reduction of metastatic activity .
Comparison with Similar Compounds
Similar Compounds
Fostriecin: Another PP2A inhibitor with similar anticancer properties.
Okadaic Acid: A potent inhibitor of PP2A and PP1, used in cancer research.
Cantharidin: A natural compound that inhibits PP2A and has been studied for its anticancer effects
Uniqueness of Cytostatin
Cytostatin (sodium salt) is unique due to its selective inhibition of PP2A without affecting other phosphatases such as PP1, PP2B, or PP5. This selectivity makes it a valuable tool for studying the specific role of PP2A in cellular processes and for developing targeted anticancer therapies .
Properties
Molecular Formula |
C21H33NaO7P |
---|---|
Molecular Weight |
451.4 g/mol |
InChI |
InChI=1S/C21H33O7P.Na/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21;/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26);/b6-5+,8-7-,10-9-;/t15-,16-,17-,18-,19-,21-;/m0./s1 |
InChI Key |
UWBZHYPMUIFWGC-IAPNMYKYSA-N |
Isomeric SMILES |
C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)O)O.[Na] |
Canonical SMILES |
CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O.[Na] |
Origin of Product |
United States |
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